molecular formula C9H10ClN5 B8787881 2-Chloro-N-Cyclobutyl-9H-Purin-6-Amine CAS No. 325168-08-9

2-Chloro-N-Cyclobutyl-9H-Purin-6-Amine

Cat. No. B8787881
M. Wt: 223.66 g/mol
InChI Key: UBSVRPHEJUOZBV-UHFFFAOYSA-N
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Patent
US06589950B1

Procedure details

Cyclobutylamine (20 g, 0.28M) and N,N-diisopropylethylamine (50.4 ml, 0.28M) is added to a suspension of 2,6-dichloropurine (48.4 g, 0.25M) in n-butanol (480 ml). The mixture is stirred at 60° C. for 20 hours. The mnixture is cooled and the precipitate isolated by filtration, washed with n-butanol and dried under vacuum to give 6cyclobutylamino-2-chloropurine;ES+ (M−1) 222.5; mp 237.8° C. dec.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
50.4 mL
Type
reactant
Reaction Step One
Quantity
48.4 g
Type
reactant
Reaction Step One
Quantity
480 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([NH2:5])[CH2:4][CH2:3][CH2:2]1.C(N(CC)C(C)C)(C)C.[Cl:15][C:16]1[N:24]=[C:23]2[C:19]([NH:20][CH:21]=[N:22]2)=[C:18](Cl)[N:17]=1>C(O)CCC>[CH:1]1([NH:5][C:18]2[N:17]=[C:16]([Cl:15])[N:24]=[C:23]3[C:19]=2[NH:20][CH:21]=[N:22]3)[CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C1(CCC1)N
Name
Quantity
50.4 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
48.4 g
Type
reactant
Smiles
ClC1=NC(=C2NC=NC2=N1)Cl
Name
Quantity
480 mL
Type
solvent
Smiles
C(CCC)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at 60° C. for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mnixture is cooled
CUSTOM
Type
CUSTOM
Details
the precipitate isolated by filtration
WASH
Type
WASH
Details
washed with n-butanol
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C1(CCC1)NC1=C2NC=NC2=NC(=N1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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